Ticagrelor Impurity 175 is a chemical compound associated with ticagrelor, a P2Y12 platelet inhibitor used primarily to reduce the risk of cardiovascular events such as myocardial infarction and stroke in at-risk patients. Ticagrelor itself is a small molecule drug that operates by inhibiting platelet aggregation, thus playing a critical role in the management of acute coronary syndrome and other cardiovascular conditions. The compound is classified under the chemical class of cyclopentyl-triazolo-pyrimidines and is recognized for its efficacy and safety profile in clinical settings .
The synthesis of ticagrelor, including its impurities such as Ticagrelor Impurity 175, involves several intricate steps. The primary method includes:
This process has been optimized to minimize impurities and ensure safety, making it suitable for large-scale production.
Ticagrelor Impurity 175 has a complex molecular structure characterized by specific functional groups that influence its chemical behavior. The molecular formula is , with a molecular weight of approximately 536.6 g/mol. The structure includes:
These components contribute to its pharmacological properties and potential interactions within biological systems .
Ticagrelor Impurity 175 may participate in various chemical reactions typical for compounds containing triazole and pyrimidine rings. Key reactions include:
These reactions are crucial for understanding the stability and reactivity of Ticagrelor Impurity 175 in pharmaceutical formulations .
The mechanism of action for ticagrelor, and by extension its impurities, revolves around its interaction with the P2Y12 receptor on platelets. Ticagrelor acts as an antagonist to this receptor, inhibiting adenosine diphosphate (ADP)-induced platelet activation. This process involves:
Ticagrelor Impurity 175 primarily serves as a reference standard in analytical chemistry and pharmaceutical research. Its applications include:
Ticagrelor Impurity 175 is a structurally defined organic compound identified during the synthesis or storage of the antiplatelet drug ticagrelor. As a critical quality attribute, its control is essential for ensuring drug safety and efficacy. This impurity exemplifies the broader challenge of managing chemically stable by-products that persist through manufacturing processes. Its study provides insights into reaction pathways, degradation mechanisms, and analytical methodologies relevant to advanced pharmaceutical development.
Pharmaceutical impurities—classified as starting materials, intermediates, by-products, or degradation products—are chemically distinct entities that lack therapeutic properties and may pose toxicological risks. International regulatory frameworks (ICH Q3A/B) mandate strict control of impurities exceeding threshold limits (typically 0.10% for daily doses ≤2g). Impurity profiling ensures:
Ticagrelor is a cyclopentyltriazolopyrimidine class antiplatelet agent that reversibly inhibits the P2Y12 receptor on platelets. Unlike thienopyridines (e.g., clopidogrel), it:
Table 1: Key Pharmacological Properties of Ticagrelor
Property | Value | Significance |
---|---|---|
Target Receptor | P2Y12 (Platelet ADP Receptor) | Primary site for antiplatelet activity |
Binding Mechanism | Reversible allosteric inhibition | Faster offset than irreversible antagonists |
Bioavailability | 36% | Unaffected by CYP2C19 polymorphisms |
Active Metabolite | AR-C124910XX | Contributes 30–40% of antiplatelet activity |
Antiplatelet agents demand exceptionally rigorous impurity control due to:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: